molecular formula C14H14N2O2 B13938465 Ethyl 6-(2-aminophenyl)picolinate

Ethyl 6-(2-aminophenyl)picolinate

Cat. No.: B13938465
M. Wt: 242.27 g/mol
InChI Key: UKZLXDKCNRFGTA-UHFFFAOYSA-N
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Description

Ethyl 6-(2-aminophenyl)picolinate is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinic acid, featuring an ethyl ester group and an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(2-aminophenyl)picolinate can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acids or esters as reagents . The process involves the coupling of 6-bromo-2-picolinic acid with 2-aminophenylboronic acid in the presence of a palladium catalyst and a base, followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-aminophenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-(2-aminophenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . Molecular docking studies have shown that it can interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Ethyl 6-(2-aminophenyl)picolinate can be compared with other picolinate derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminophenyl group enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 6-(2-aminophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-9-5-8-12(16-13)10-6-3-4-7-11(10)15/h3-9H,2,15H2,1H3

InChI Key

UKZLXDKCNRFGTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2N

Origin of Product

United States

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